5-Chloro-2-methoxyisonicotinic acid

Descripción

BenchChem offers high-quality 5-Chloro-2-methoxyisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methoxyisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

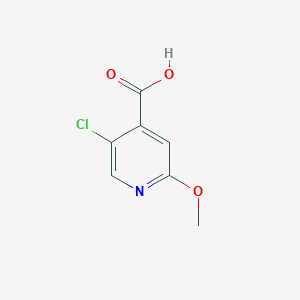

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHHWKXYDKBINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672070 | |

| Record name | 5-Chloro-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-22-5 | |

| Record name | 5-Chloro-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-Chloro-2-methoxyisonicotinic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-2-methoxyisonicotinic Acid

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of 5-Chloro-2-methoxyisonicotinic acid, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis.[1] Aimed at researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of analytical techniques. It details the integrated application of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Each section explains the causal logic behind the chosen methodology, outlines detailed experimental protocols, and presents a thorough interpretation of expected data. The guide is designed to serve as a self-validating framework, ensuring the highest degree of scientific integrity and confidence in structural assignment, a critical requirement in modern drug discovery and development.[2]

Introduction: The Significance of 5-Chloro-2-methoxyisonicotinic Acid

5-Chloro-2-methoxyisonicotinic acid belongs to the substituted pyridine class of heterocyclic compounds. These scaffolds are of immense interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and FDA-approved drugs.[3] The specific arrangement of the chloro, methoxy, and carboxylic acid groups on the isonicotinic acid core makes this molecule a versatile building block for creating more complex chemical entities. Its utility as a synthetic intermediate underscores the absolute necessity of confirming its structure with certainty before its incorporation into drug candidates, where even minor structural ambiguities can lead to significant downstream failures in efficacy, safety, or patentability.[1][4]

This guide establishes a robust protocol for confirming the molecular structure, ensuring that researchers can proceed with confidence in their synthetic and developmental endeavors.

Chemical Identity and Physicochemical Properties

A foundational step in any structural analysis is the compilation of known physical and chemical data.

| Property | Value | Source |

| IUPAC Name | 5-Chloro-2-methoxy-4-pyridinecarboxylic acid | N/A |

| Synonyms | 5-Chloro-2-methoxy-isonicotinic acid | N/A |

| CAS Number | 88912-22-5 | [5] |

| Molecular Formula | C₇H₆ClNO₃ | [6] |

| Molecular Weight | 187.58 g/mol | [6] |

The Integrated Analytical Workflow

The definitive elucidation of a molecule like 5-Chloro-2-methoxyisonicotinic acid cannot rely on a single analytical technique. Instead, an orthogonal and integrated approach is required, where each method provides a unique and complementary piece of the structural puzzle.[7] Mass spectrometry provides the elemental composition and molecular weight, NMR spectroscopy maps the precise connectivity of the carbon-hydrogen framework, and infrared spectroscopy confirms the presence of key functional groups.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Blueprint

Causality: The first and most fundamental question is the molecule's mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Furthermore, the presence of a chlorine atom provides a distinct isotopic signature that serves as an immediate validation point.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information and observe the most stable ion.

-

Mass Range: Scan a mass range from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to achieve mass accuracy within 5 ppm.

-

Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the proposed formula C₇H₆ClNO₃. Analyze the isotopic pattern for the molecular ion.

Expected Data and Interpretation

The analysis by HRMS is expected to confirm the molecular formula through a precise mass match and the characteristic chlorine isotope pattern.

| Ion | Theoretical Exact Mass | Expected Observation |

| [M] | 187.00362 | N/A (in ESI) |

| [M+H]⁺ | 188.01140 | A strong signal at m/z 188.0114 ± 5 ppm |

| [M+2+H]⁺ | 190.00845 | A signal at m/z 190.0085 with ~32% the intensity of the [M+H]⁺ peak |

| [M-H]⁻ | 186.00417 | A strong signal at m/z 186.0042 ± 5 ppm |

| [M+2-H]⁻ | 188.00122 | A signal at m/z 188.0012 with ~32% the intensity of the [M-H]⁻ peak |

Key Interpretive Point: The presence of a single chlorine atom results in two prominent peaks for the molecular ion, separated by approximately 2 Da. The peak corresponding to the ³⁵Cl isotope ([M]) and the peak for the ³⁷Cl isotope ([M+2]) will appear in an intensity ratio of roughly 3:1. Observing this pattern is a crucial first confirmation of the structure.

NMR Spectroscopy: Assembling the Molecular Framework

Causality: While MS provides the formula, NMR spectroscopy reveals the atomic connectivity. ¹H NMR identifies the number and chemical environment of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. Together, they provide an unambiguous map of the molecule's structure.[8][9]

Caption: Structure of 5-Chloro-2-methoxyisonicotinic acid.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak or internal standard (TMS).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Expected ¹H NMR Data and Interpretation (in DMSO-d₆)

The ¹H NMR spectrum is predicted to be simple and highly informative, with three distinct signals in the primary region and one for the carboxylic acid.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and exchanges, leading to a broad signal. |

| ~8.6 | singlet | 1H | H-6 (aromatic) | Proton adjacent to nitrogen and ortho to the chloro group. Highly deshielded. |

| ~7.9 | singlet | 1H | H-3 (aromatic) | Proton positioned between the methoxy and carboxylic acid groups. |

| ~3.9 | singlet | 3H | -OCH₃ | Methoxy group protons are in a single environment and appear as a sharp singlet. |

Key Interpretive Point: The presence of two singlets in the aromatic region is a strong indicator of a 2,3,4,5-tetrasubstituted pyridine ring where the two remaining protons have no adjacent proton neighbors to couple with.

Expected ¹³C NMR Data and Interpretation (in DMSO-d₆)

The ¹³C NMR spectrum will confirm the presence of all seven unique carbon atoms in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C-7 (COOH) | Carboxylic acid carbonyl carbons are highly deshielded.[10] |

| ~162 | C-2 (C-O) | Aromatic carbon attached to the electronegative oxygen of the methoxy group. |

| ~150 | C-6 (C-H) | Aromatic carbon adjacent to nitrogen. |

| ~145 | C-4 (C-COOH) | Aromatic carbon attached to the carboxylic acid. |

| ~125 | C-5 (C-Cl) | Aromatic carbon attached to chlorine; its shift is influenced by the halogen. |

| ~115 | C-3 (C-H) | Aromatic carbon shielded by adjacent electron-donating groups. |

| ~55 | C-8 (-OCH₃) | Methoxy carbon, typically found in this region. |

Infrared Spectroscopy: Functional Group Verification

Causality: IR spectroscopy provides rapid and definitive confirmation of the key functional groups proposed by the MS and NMR data, particularly the carboxylic acid and the C-O/C-Cl bonds.[11] It serves as an excellent and rapid confirmatory technique.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000 to 500 cm⁻¹. Perform a background scan immediately prior to the sample scan.

-

Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Data and Interpretation

The IR spectrum will display several characteristic absorption bands that validate the structure.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid O-H |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O[12] |

| 1600, 1480 | Medium | C=C/C=N Stretch | Pyridine Ring Skeletal Vibrations |

| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether (C-O-CH₃) |

| 850 - 750 | Medium-Strong | C-Cl Stretch | Aryl-Chloride Bond[13] |

Conclusion: A Triad of Evidence for Unambiguous Elucidation

The structural elucidation of 5-Chloro-2-methoxyisonicotinic acid is definitively achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy.

-

HRMS confirms the elemental formula C₇H₆ClNO₃ and validates the presence of chlorine via its distinct isotopic signature.

-

¹H and ¹³C NMR provide an unambiguous map of the atomic connectivity, confirming the 2,4,5-substitution pattern on the pyridine ring and the identity of the methoxy and carboxylic acid groups.

-

FTIR offers rapid, orthogonal confirmation of these critical functional groups.

By following the integrated workflow and protocols outlined in this guide, researchers and drug development professionals can achieve the highest level of confidence in the structure of this valuable synthetic intermediate, ensuring the integrity and success of their scientific programs.

References

- MySkinRecipes. (n.d.). 5-Chloro-2-methoxyisonicotinic acid.

- ResearchGate. (n.d.). 13C-NMR spectrum of (4).

- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).

- ChemicalBook. (n.d.). 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ChemicalBook. (n.d.). 54916-65-3(5-CHLORO-2-METHOXYNICOTINIC ACID) Product Description.

- PubChem. (n.d.). 5-Chloro-2-methylisonicotinic acid.

- Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-methoxynicotinic acid.

- ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.

- PubChem. (n.d.). 5-Chloro-2-hydroxynicotinic acid.

- SciSpace. (2022). Article on 1,4-naphthoquinones.

- Synblock. (n.d.). 2-Chloro-5-(methoxymethoxy)isonicotinic acid.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- ChemicalBook. (n.d.). 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 5-AMINO-2-METHOXY-ISONICOTINIC ACID(183741-91-5) 1H NMR spectrum.

- Zhang, X. (n.d.). FTIR Spectrum Information and Bond Relationship.

- ChemicalBook. (n.d.). 5-chloro-2-methyl-nicotinic acid methyl ester(350597-49-8) 1h nmr.

- Journal of the Serbian Chemical Society. (n.d.). STRUCTURE ELUCIDATION AND ANALYTICAL APPLICATION OF THE ISOTHIOCYANATO-PYRIDINE COMPLEXES OF SOME TRANSITION METAL IONS USING IR AND FIR SPECTROSCOPY.

- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- Journal of Heterocyclic Chemistry. (2019).

- Reagentia. (n.d.). 5-Chloro-2-methoxyisonicotinic acid (1 x 5 g).

- Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry.

- ChemicalBook. (n.d.). 5-Chloro-2-methoxybenzoic acid(3438-16-2).

- PMC - NIH. (n.d.). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors.

- PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate.

- BLD Pharm. (n.d.). 2-Chloro-5-(methoxymethoxy)isonicotinic acid.

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

- European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.

- ResearchGate. (n.d.). FTIR spectra of 6b.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- PubMed. (2019). The importance of synthetic chemistry in the pharmaceutical industry.

- Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid.

- MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.

- SpectraBase. (n.d.). 5-Chloro-2-thiophenecarboxylic acid - Optional[FTIR] - Spectrum.

- NIST WebBook. (n.d.). 5-Chloro-2-thiophenecarboxylic acid.

- NIST WebBook. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-methoxybenzoic acid 99 3438-16-2.

Sources

- 1. 5-Chloro-2-methoxyisonicotinic acid [myskinrecipes.com]

- 2. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. 5-Chloro-2-methoxyisonicotinic acid (1 x 5 g) | Reagentia [reagentia.eu]

- 6. scbt.com [scbt.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. View of STRUCTURE ELUCIDATION AND ANALYTICAL APPLICATION OF THE ISOTHIOCYANATO-PYRIDINE COMPLEXES OF SOME TRANSITION METAL IONS USING IR AND FIR SPECTROSCOPY [pp.bme.hu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. FTIR [terpconnect.umd.edu]

An In-depth Technical Guide to 5-Chloro-2-methoxyisonicotinic Acid (CAS: 88912-22-5)

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxyisonicotinic acid, a key building block for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics and other advanced chemical applications.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. 5-Chloro-2-methoxyisonicotinic acid (CAS: 88912-22-5) is a prime example of a highly functionalized pyridine derivative, offering a unique combination of reactive sites and modulating groups that make it a valuable intermediate in organic synthesis.

The presence of a chlorine atom at the 5-position provides a handle for various cross-coupling reactions, enabling the introduction of molecular diversity. The methoxy group at the 2-position, a common feature in many drug molecules, can influence the molecule's conformation and metabolic stability. Finally, the carboxylic acid at the 4-position (isonicotinic acid) serves as a key functional group for amide bond formation and other derivatizations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 88912-22-5 | N/A |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in many organic solvents | N/A |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | N/A |

Synthesis of 5-Chloro-2-methoxyisonicotinic Acid

The synthesis of 5-Chloro-2-methoxyisonicotinic acid can be approached through several strategic pathways. Below, we outline a plausible and efficient synthetic route, drawing upon established methodologies for the synthesis of related substituted pyridines.

Retrosynthetic Analysis

A logical retrosynthetic approach to 5-Chloro-2-methoxyisonicotinic acid starts from a more readily available starting material, such as 2,5-dichloroisonicotinic acid or 2-hydroxy-5-chloroisonicotinic acid.

Caption: Retrosynthetic analysis of 5-Chloro-2-methoxyisonicotinic acid.

Proposed Synthetic Protocol from 2-Hydroxy-5-chloroisonicotinic acid

This protocol details the methylation of 2-hydroxy-5-chloroisonicotinic acid, a common and effective method for introducing a methoxy group onto a pyridine ring.

Step 1: Synthesis of 2-Hydroxy-5-chloroisonicotinic acid

This intermediate can be synthesized from 2-amino-5-chloropyridine through a diazotization reaction followed by hydrolysis.

Step 2: Methylation of 2-Hydroxy-5-chloroisonicotinic acid

Materials:

-

2-Hydroxy-5-chloroisonicotinic acid

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

A suitable base (e.g., Sodium hydroxide, Potassium carbonate)

-

An appropriate solvent (e.g., Methanol, Acetone, DMF)

Procedure:

-

Dissolution: Dissolve 2-hydroxy-5-chloroisonicotinic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: Add the base portion-wise to the solution while stirring. The formation of the corresponding salt will occur.

-

Methylating Agent Addition: Slowly add the methylating agent (DMS or MeI) to the reaction mixture. The reaction is often exothermic, so cooling with an ice bath may be necessary to maintain a controlled temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Chloro-2-methoxyisonicotinic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. Based on the analysis of similar structures, the following approximate chemical shifts (in ppm, referenced to TMS) can be predicted:

-

A singlet for the methoxy group protons (~4.0 ppm).

-

Two singlets or two doublets (with a small coupling constant) for the two aromatic protons on the pyridine ring (in the range of 7.5-8.5 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Predicted chemical shifts are:

-

Methoxy carbon: ~55 ppm.

-

Aromatic carbons: 110-160 ppm.

-

Carboxylic acid carbon: ~165-170 ppm.

-

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For 5-Chloro-2-methoxyisonicotinic acid, the expected molecular ion peak [M]+ would be at m/z 187.58, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]+ peak at approximately one-third the intensity of the [M]+ peak).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

A validated HPLC method is crucial for assessing the purity of 5-Chloro-2-methoxyisonicotinic acid and for monitoring reaction progress.

Proposed HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile derivatives of the compound, GC-MS can be a powerful analytical tool. The carboxylic acid group would likely require derivatization (e.g., esterification to the methyl ester) to improve its volatility and chromatographic behavior.

Proposed GC-MS Method (for the methyl ester derivative):

-

Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection, depending on the concentration.

-

Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure the elution of the compound.

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

Applications in Drug Discovery and Agrochemicals

5-Chloro-2-methoxyisonicotinic acid is a valuable building block in the synthesis of a variety of biologically active molecules. Its trifunctional nature allows for the creation of complex molecular architectures.

Role as a Key Intermediate

The chloro, methoxy, and carboxylic acid functionalities each play a strategic role in the design of new chemical entities. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The methoxy group can enhance metabolic stability and influence binding to biological targets. The carboxylic acid is a versatile handle for forming amide bonds, which are prevalent in many drug molecules, or for conversion into other functional groups.

Caption: Applications of 5-Chloro-2-methoxyisonicotinic acid as a key intermediate.

Potential Therapeutic Targets

While specific drugs directly incorporating this exact fragment are not prominently documented in publicly available literature, the 5-chloro-2-methoxypyridine moiety is a common structural motif in molecules targeting a range of diseases. Its analogs are widely used in the synthesis of compounds for various therapeutic areas, including:

-

Oncology: As a scaffold for kinase inhibitors.

-

Inflammatory Diseases: In the development of anti-inflammatory agents.

-

Infectious Diseases: As a core component of novel antibacterial and antiviral compounds.

The versatility of this building block allows for its incorporation into libraries of compounds for high-throughput screening, facilitating the discovery of new lead compounds in drug development pipelines.

Conclusion

5-Chloro-2-methoxyisonicotinic acid is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and novel molecules. This guide has provided a comprehensive overview of its properties, synthesis, and analytical characterization, offering a valuable resource for scientists and researchers working at the forefront of chemical innovation. The continued exploration of the synthetic utility of this and related substituted pyridines will undoubtedly lead to the discovery of new and improved therapeutic agents and crop protection solutions.

References

-

MySkinRecipes. 5-Chloro-2-methoxyisonicotinic acid. Available from: [Link]

-

PubChem. 5-Chloro-2-methylisonicotinic acid. Available from: [Link]

Sources

physical and chemical properties of 5-Chloro-2-methoxyisonicotinic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Chloro-2-methoxyisonicotinic acid, a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, theoretical insights, and field-proven experimental methodologies for its characterization.

Introduction and Molecular Architecture

5-Chloro-2-methoxyisonicotinic acid, bearing the CAS Number 88912-22-5, is a substituted pyridine carboxylic acid. Its molecular structure, featuring a chlorine atom at the 5-position, a methoxy group at the 2-position, and a carboxylic acid at the 4-position of the pyridine ring, bestows upon it a unique combination of electronic and steric properties that are pivotal to its utility as a synthetic building block.

The strategic placement of the electron-withdrawing chlorine atom and the electron-donating methoxy group influences the reactivity of the pyridine ring and the acidity of the carboxylic acid. Understanding these fundamental characteristics is crucial for its effective application in complex synthetic pathways.

Figure 1: 2D structure of 5-Chloro-2-methoxyisonicotinic acid.

Physical Properties

Precise experimental data for the physical properties of 5-Chloro-2-methoxyisonicotinic acid are not extensively reported in publicly available literature. The information presented below is a combination of data from chemical suppliers and calculated values. It is imperative for researchers to determine these properties experimentally for any new batch of material.

| Property | Value | Source |

| CAS Number | 88912-22-5 | [2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₇H₆ClNO₃ | [8] |

| Molecular Weight | 187.58 g/mol | [2][4] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | No data available | |

| Boiling Point | No data available | [4] |

| Solubility | No data available | |

| pKa | No data available |

Chemical Properties and Reactivity

The chemical behavior of 5-Chloro-2-methoxyisonicotinic acid is dictated by the interplay of its three key functional groups: the pyridine ring, the carboxylic acid, and the methoxy and chloro substituents.

Acidity and pKa Considerations

While an experimental pKa value is not available, we can infer its approximate acidity based on related structures. The parent compound, isonicotinic acid, has a pKa of approximately 4.9. The electron-withdrawing nature of the chlorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid. Conversely, the methoxy group, which can donate electron density through resonance, may slightly decrease the acidity. Theoretical calculations on substituted pyridines suggest that the precise pKa is a sensitive function of the position and nature of the substituents.[2][11]

Reactivity of the Carboxylic Acid

The carboxylic acid moiety is expected to undergo typical reactions, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine to yield an amide.

-

Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. The presence of the chlorine atom further deactivates the ring. Nucleophilic aromatic substitution, however, is a potential reaction pathway, particularly at the positions activated by the electron-withdrawing groups.

Synthesis and Spectroscopic Characterization

Detailed, peer-reviewed synthesis and spectroscopic data for 5-Chloro-2-methoxyisonicotinic acid are not readily found in the scientific literature. Chemical suppliers list the compound, indicating its successful synthesis, though the specific routes are often proprietary.[3][4][5][6][7][8][9][10]

A plausible synthetic approach could involve the oxidation of a corresponding 4-alkylpyridine precursor, followed by chlorination and methoxylation, although the specific order of these steps would be critical to achieving the desired isomer.

For the purpose of this guide, we provide standardized, field-proven protocols for the characterization of a novel substituted isonicotinic acid derivative.

Experimental Protocol: Determination of pKa via Potentiometric Titration

Rationale: This method allows for the precise determination of the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 5-Chloro-2-methoxyisonicotinic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but it is crucial to report the solvent system as it will affect the pKa value.

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

-

Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration Procedure: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

Figure 2: Workflow for pKa determination by potentiometric titration.

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predictions based on the structure and general principles of spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as singlets or doublets with small coupling constants, with their chemical shifts influenced by the positions of the chloro and methoxy groups. The methoxy protons will be a sharp singlet, and the carboxylic acid proton will be a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the pyridine ring carbons will be indicative of the electronic effects of the substituents.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C-O stretches for the methoxy and carboxylic acid groups, and various C-H and C=C/C=N stretching and bending vibrations characteristic of the substituted pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid and methoxy groups.

Applications in Research and Development

5-Chloro-2-methoxyisonicotinic acid is a valuable intermediate in organic synthesis.[1] Its utility stems from the ability to further functionalize the molecule at the carboxylic acid group, or potentially through modification of the pyridine ring. This makes it an attractive starting material for the synthesis of compound libraries in drug discovery and agrochemical research, where substituted pyridines are a common structural motif.

Conclusion

5-Chloro-2-methoxyisonicotinic acid is a chemical intermediate with significant potential in synthetic chemistry. While a comprehensive set of experimentally determined physical and chemical data is not yet available in the public domain, this guide provides a framework for its characterization based on established chemical principles and methodologies. It is the author's hope that this document will serve as a valuable resource for scientists working with this and related compounds, and encourage the publication of more detailed experimental data to further enrich our collective understanding.

References

- abcr GmbH. AB441560 | CAS 88912-22-5. abcr Gute Chemie. Accessed January 4, 2026.

- Casasnovas, R., et al. Theoretical pKa calculations of substituted pyridines.

- BLD Pharm. 88912-22-5|5-Chloro-2-methoxyisonicotinic acid.

- MySkinRecipes. 5-Chloro-2-methoxyisonicotinic acid.

- Reagentia. 5-Chloro-2-methoxyisonicotinic acid (1 x 5 g).

- Arctom Scientific. CAS NO.

- Angene International Limited. 5-CHLORO-2-METHOXYISONICOTINIC ACID|CAS 88912-22-5.

- Seedion. 5-Chloro-2-methoxyisonicotinic acid.

- Yuan-Cre

- Ambeed.

- Reagentia. 5-Chloro-2-methoxyisonicotinic acid (1 x 5 g).

- Nurkenov, O.A., Fazylov, S.D., et al. Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university.

- ResearchG

- Arctom Scientific. CAS NO.

- Seedion. 5-Chloro-2-methoxyisonicotinic acid.

- Angene International Limited. 5-CHLORO-2-METHOXYISONICOTINIC ACID|CAS 88912-22-5.

- PubChem. 5-Chloro-2-methylisonicotinic acid | C7H6ClNO2 | CID 57346520.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Aladdin. 5-氯-2-甲氧基异烟酸.

- Yuan-Cre

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. 88912-22-5|5-Chloro-2-methoxyisonicotinic acid|BLD Pharm [bldpharm.com]

- 5. 5-Chloro-2-methoxyisonicotinic acid (1 x 5 g) | Reagentia [reagentia.eu]

- 6. arctomsci.com [arctomsci.com]

- 7. 5-Chloro-2-methoxyisonicotinic acid - 羰基化合物 - 西典实验 [seedior.com]

- 8. 5-CHLORO-2-METHOXYISONICOTINIC ACID|CAS 88912-22-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 9. 5-氯-2-甲氧基异烟酸 - CAS:88912-22-5 - 北京迈瑞达科技有限公司 [mreda.com.cn]

- 10. 5-氯-2-甲氧基异烟酸 - CAS:88912-22-5 - 上海圆创生物科技有限公司 [shycbio.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-2-methoxyisonicotinic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Chloro-2-methoxyisonicotinic acid (CAS No. 88912-22-5) is a substituted pyridine carboxylic acid. Its structural features, including a halogen atom, a methoxy group, and a carboxylic acid on a pyridine ring, make it a valuable building block in medicinal chemistry and materials science. The solubility of such a compound is a critical-path parameter, profoundly influencing its utility, bioavailability, reaction kinetics, and formulation feasibility.

This guide provides a comprehensive technical overview of 5-Chloro-2-methoxyisonicotinic acid's physicochemical properties and a detailed, authoritative framework for determining its solubility. In the absence of extensive public experimental data, this document emphasizes the underlying chemical principles and provides robust, field-proven protocols to enable researchers to generate reliable solubility data in their own laboratories.

Part 1: Physicochemical Profile and Expected Solubility Behavior

Understanding the fundamental physicochemical properties of a molecule is paramount to predicting its solubility. While experimental data for 5-Chloro-2-methoxyisonicotinic acid is scarce, we can infer a likely profile based on its structure and data from analogous compounds.

Core Molecular Properties

A summary of the known and predicted properties of 5-Chloro-2-methoxyisonicotinic acid is presented below. These parameters form the basis of our expert analysis of its solubility.

| Property | Value / Prediction | Source / Comment |

| Molecular Formula | C₇H₆ClNO₃ | - |

| Molecular Weight | 187.58 g/mol | |

| CAS Number | 88912-22-5 | [1] |

| Predicted pKa | 1.08 ± 0.25 | [2] (Predicted) |

| Predicted XLogP3 | ~1.4 | [3] (Value for analogous 5-chloro-2-methylisonicotinic acid) |

| Melting Point | Not Available | Experimental data is not publicly available. |

Expert Analysis of Expected Solubility

The interplay between the functional groups dictates the molecule's interaction with various solvents.

-

Aqueous Solubility & The Critical Role of pH: The most significant predictor of aqueous solubility for this molecule is its predicted pKa of 1.08 [2]. A pKa is a measure of the acidity of a compound. The low predicted pKa of the carboxylic acid group suggests it is strongly acidic.

-

At a pH below 1 , the compound will be predominantly in its neutral, protonated form. This form is expected to have low aqueous solubility due to the relatively nonpolar pyridine ring and the chloro substituent.

-

At a pH above 2-3 , the carboxylic acid will be deprotonated to form the highly polar carboxylate anion. This ionization dramatically increases the molecule's interaction with water, leading to a significantly higher aqueous solubility . Therefore, researchers should expect a steep pH-solubility profile, a critical consideration for any work in buffered solutions, biological media, or for formulation development.

-

-

Organic Solvent Solubility: For the neutral form of the compound, solubility will be governed by "like dissolves like" principles.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and the pyridine nitrogen. Related 2-methoxypyridine structures have shown good solubility in ethanol[4]. These are expected to be effective solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have strong dipole moments, making them excellent candidates for dissolving the compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule and are expected to be very poor solvents.

-

The presence of the methoxy group may slightly improve aqueous solubility compared to an unsubstituted analogue, while the chloro group generally decreases it[5].

Part 2: Protocols for Experimental Solubility Determination

Generating accurate and reproducible solubility data is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method , as detailed in OECD Guideline 105[5]. This method ensures that a true equilibrium is reached between the dissolved and solid states of the substance.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed to measure the saturation solubility of 5-Chloro-2-methoxyisonicotinic acid in a given solvent system (e.g., pH 7.4 buffer, water, ethanol).

Causality Behind Choices: The core principle is to create a saturated solution by adding an excess of the solid compound and allowing it to equilibrate over a sufficient period. Agitation ensures the maximum rate of dissolution, and temperature control is critical as solubility is temperature-dependent.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 5-Chloro-2-methoxyisonicotinic acid to a series of clear glass vials or flasks. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired pre-equilibrated solvent (e.g., 2 mL) to each vial.

-

Equilibration: Seal the vials securely. Place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a defined period. A 24-hour period is common for initial assessment, with a 48-hour or 72-hour time point used to confirm that equilibrium has been reached (i.e., the concentration does not change between time points).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of all solid particles, which would artificially inflate the measured concentration, the supernatant must be clarified. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is required.

-

Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute it accurately with a suitable mobile phase or solvent to fall within the calibrated range of the analytical method.

-

Analysis: Determine the concentration of the diluted sample using a validated analytical method, such as the HPLC-UV method described below.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of the Shake-Flask Workflow:

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol 2: Analytical Quantification by HPLC-UV

A robust and validated analytical method is required to quantify the compound's concentration in the saturated solution. High-Performance Liquid Chromatography with UV detection is a common and reliable choice.

Causality Behind Choices: This method separates the analyte of interest from any potential impurities or excipients. UV detection is chosen based on the presence of a chromophore (the pyridine ring) in the molecule. The method must be validated for linearity, accuracy, and precision to be trustworthy.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh a known amount of 5-Chloro-2-methoxyisonicotinic acid and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a primary stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Perform serial dilutions of the primary stock solution with the mobile phase to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility samples.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). An isocratic or gradient elution can be developed.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax), likely in the 260-280 nm range.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the calibration standards in sequence from lowest to highest concentration to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared (diluted) samples from the shake-flask experiment.

-

Data Processing: Plot the calibration curve and confirm its linearity (R² > 0.999). Use the linear regression equation to calculate the concentration of the analyte in the injected samples.

Visualization of the Analytical Workflow:

Caption: Workflow for HPLC-UV Quantification.

Part 3: Implications for Research and Development

The solubility data, once generated, has direct and actionable consequences:

-

For Medicinal Chemists: Poor aqueous solubility at acidic pH (relevant to stomach pH) may signal potential bioavailability issues for oral drug candidates. The data guides structural modifications to enhance solubility or flags the need for advanced formulation strategies.

-

For Formulation Scientists: Knowing the solubility in various pH buffers and co-solvents is the first step in designing a stable and effective drug product, whether it be an oral solution, an intravenous formulation, or a tablet.

-

For Process Chemists: Solubility in organic solvents dictates the choice of reaction media, crystallization solvents, and purification strategies, directly impacting process efficiency and yield.

Conclusion

References

-

AB441560 | CAS 88912-22-5 – abcr Gute Chemie.

-

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem.

-

2-염소 - 5- 니트로폴리탄산 907545-47-5 wiki - Kr - Guidechem.

-

88912-22-5|5-Chloro-2-methoxyisonicotinic acid|BLD Pharm.

-

5-Chloro-2-methoxyisonicotinic acid (1 x 5 g) | Reagentia.

-

5-Chloro-2-methylisonicotinic acid | C7H6ClNO2 | CID 57346520 - PubChem.

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-methoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Molecular Structure and Key Features

5-Chloro-2-methoxyisonicotinic acid possesses a pyridine ring core, substituted with a chlorine atom, a methoxy group, and a carboxylic acid group. Understanding the electronic influence of these substituents is paramount to interpreting its spectroscopic signatures.

-

Isonicotinic Acid Backbone: The carboxylic acid at the 4-position is an electron-withdrawing group.

-

Methoxy Group (-OCH₃): Located at the 2-position, this group is a strong electron-donating group through resonance and electron-withdrawing through induction.

-

Chloro Group (-Cl): Positioned at the 5-position, chlorine is an electronegative atom that acts as an electron-withdrawing group via induction, but a weak electron-donating group through resonance.

These features create a distinct electronic environment around the pyridine ring, which will be reflected in the NMR, IR, and mass spectra.

Caption: Chemical structure of 5-Chloro-2-methoxyisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The presence of the nitrogen atom in the pyridine ring, along with the various substituents, leads to a predictable pattern of chemical shifts.[5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the methoxy protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| H-3 | 7.0 - 7.5 | Singlet | Shielded by the adjacent electron-donating methoxy group. |

| H-6 | 8.0 - 8.5 | Singlet | Deshielded by the electronegative nitrogen atom. |

| -OCH₃ | 3.9 - 4.1 | Singlet | Typical range for a methoxy group attached to an aromatic ring. |

| -COOH | 10.0 - 13.0 | Broad Singlet | Acidic proton, chemical shift is concentration and solvent dependent. |

Causality behind Predictions: The chemical shifts of protons on a pyridine ring are significantly influenced by the electronegativity of the nitrogen atom, which deshields the adjacent α-protons (H-2 and H-6).[5][6] In this molecule, the electron-donating methoxy group at the 2-position will shield the H-3 proton, shifting it upfield. Conversely, the H-6 proton remains deshielded by the nitrogen. The lack of adjacent protons for H-3 and H-6 results in singlet multiplicities.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | 160 - 165 | Attached to both an electronegative nitrogen and oxygen. |

| C-3 | 110 - 115 | Shielded by the electron-donating methoxy group. |

| C-4 | 145 - 150 | Attached to the electron-withdrawing carboxylic acid group. |

| C-5 | 125 - 130 | Attached to the electronegative chlorine atom. |

| C-6 | 148 - 153 | Deshielded by the adjacent nitrogen atom. |

| -OCH₃ | 50 - 60 | Typical range for a methoxy carbon. |

| -COOH | 165 - 175 | Characteristic chemical shift for a carboxylic acid carbon. |

Self-Validating Experimental Protocol: To confirm these assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[2] An HSQC experiment would correlate the proton signals for H-3 and H-6 to their directly attached carbons, C-3 and C-6, respectively. An HMBC experiment would show long-range correlations (2-3 bonds), for instance, from the methoxy protons to C-2, which would be crucial for assigning the quaternary carbons.[2]

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C, C=N (Aromatic Ring) | 1550 - 1650 | Medium to Strong |

| C-O (Methoxy) | 1200 - 1300 (asymmetric) & 1000 - 1100 (symmetric) | Strong |

| C-Cl | 700 - 800 | Medium |

Field-Proven Insights: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state or in concentrated solutions.[7] The exact position of the C=O stretch can be influenced by conjugation with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Expected Molecular Ion Peak (M⁺): For the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl), the molecular weight is 187.01 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 187. The presence of chlorine will also result in a characteristic M+2 peak at m/z = 189 with an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pattern:

-

Loss of -OCH₃: A fragment peak at m/z = 156, corresponding to the loss of a methoxy radical.

-

Loss of -COOH: A fragment peak at m/z = 142, resulting from the loss of the carboxylic acid group.

-

Decarboxylation: A fragment at m/z = 143, corresponding to the loss of CO₂.

Trustworthiness of Protocol: High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy.[8]

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of 5-Chloro-2-methoxyisonicotinic acid based on fundamental principles and data from related compounds. The presented data tables and workflows offer a solid foundation for researchers to identify and characterize this molecule. For definitive structural confirmation, it is always recommended to acquire experimental data and utilize a combination of 1D and 2D NMR techniques, alongside IR and high-resolution mass spectrometry.

References

- 1. 5-Chloro-2-methoxyisonicotinic acid [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijres.org [ijres.org]

- 5. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 5-Chloro-2-methoxyisonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-2-methoxyisonicotinic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, outlines a robust synthesis protocol with mechanistic insights, and explores its significant role as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical methodologies.

Introduction

5-Chloro-2-methoxyisonicotinic acid is a substituted pyridine derivative that has garnered significant interest within the scientific community. Its unique structural features, including a chlorine atom and a methoxy group on the pyridine ring, make it a valuable precursor in organic synthesis. These functional groups provide reactive sites for further chemical modifications, enabling the construction of more complex molecules with diverse biological activities. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its importance is evident from its frequent appearance as a key intermediate in the synthesis of a wide range of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] The strategic placement of its substituents allows for tailored modifications, making it a crucial component in the medicinal chemist's toolbox for developing new drugs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-2-methoxyisonicotinic acid is essential for its effective use in synthesis and for predicting its behavior in various chemical environments. The table below summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C7H6ClNO3 | [2] |

| Molecular Weight | 187.58 g/mol | [2] |

| CAS Number | 88912-22-5 | [3] |

| IUPAC Name | 5-chloro-2-methoxypyridine-4-carboxylic acid | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents |

Synthesis of 5-Chloro-2-methoxyisonicotinic Acid

The synthesis of 5-Chloro-2-methoxyisonicotinic acid can be achieved through various synthetic routes. A common and effective method involves the use of 2-Chloronicotinic acid as a starting material.[4] This section provides a detailed, step-by-step protocol for a representative synthesis, along with the rationale for each experimental choice.

Experimental Protocol: Synthesis from 2-Chloronicotinic Acid

Materials:

-

2-Chloronicotinic acid

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Chloronicotinic acid in anhydrous methanol.

-

Nucleophilic Substitution: To the stirred solution, add a stoichiometric equivalent of sodium methoxide at room temperature. The methoxide ion acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring. This reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of approximately 3-4. This protonates the carboxylate group, leading to the precipitation of 5-Chloro-2-methoxyisonicotinic acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product in high purity.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Rationale and Mechanistic Insights

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group facilitates the attack of the methoxide nucleophile on the electron-deficient carbon atom bonded to the chlorine. The reaction proceeds through a Meisenheimer complex intermediate, which then eliminates the chloride ion to form the final product. The choice of methanol as a solvent is advantageous as it also serves as the source of the methoxide nucleophile when reacted with sodium.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 5-Chloro-2-methoxyisonicotinic acid.

Applications in Drug Discovery and Development

The true value of 5-Chloro-2-methoxyisonicotinic acid lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The presence of the carboxylic acid, chloro, and methoxy groups allows for a variety of chemical transformations, including amidation, esterification, and cross-coupling reactions.

Precursor for Complex Heterocyclic Systems

This compound serves as a foundational scaffold for the construction of more elaborate heterocyclic systems. For instance, the carboxylic acid group can be readily converted to an amide, which can then participate in intramolecular cyclization reactions to form fused ring systems. These complex heterocyclic structures are often found at the core of many pharmacologically active compounds.

Role in the Synthesis of Bioactive Molecules

Numerous patents and research articles describe the use of 5-Chloro-2-methoxyisonicotinic acid and its derivatives in the synthesis of compounds with a wide range of therapeutic applications. These include, but are not limited to:

-

Anticancer Agents: The pyridine scaffold is a common feature in many kinase inhibitors and other anticancer drugs.

-

Antiviral and Antibacterial Agents: Modifications of this core structure have led to the development of compounds with potent antimicrobial activity.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the chloro and methoxy groups can be advantageous for designing drugs that can cross the blood-brain barrier.

For example, derivatives of this acid have been utilized in the discovery of novel inhibitors for various enzymes and receptors, highlighting its importance in modern drug discovery programs.[5][6]

Conclusion

5-Chloro-2-methoxyisonicotinic acid is a chemical intermediate of significant industrial and academic importance. Its straightforward synthesis and the presence of multiple reactive sites make it an invaluable tool for organic and medicinal chemists. While its own discovery may not be a celebrated event, its contribution to the discovery and development of new medicines is undeniable. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an insight into its applications, underscoring its continued relevance in the field of chemical and pharmaceutical research.

References

- ChemicalBook. 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis.

- MySkinRecipes. 5-Chloro-2-methoxyisonicotinic acid.

- PubChem. 5-Chloro-2-methylisonicotinic acid.

- Reagentia. 5-Chloro-2-methoxyisonicotinic acid (1 x 5 g).

- Santa Cruz Biotechnology. 5-Chloro-2-methoxynicotinic acid.

- BLD Pharm. 88912-22-5|5-Chloro-2-methoxyisonicotinic acid.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

Sources

- 1. 5-Chloro-2-methoxyisonicotinic acid [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. 5-Chloro-2-methoxyisonicotinic acid (1 x 5 g) | Reagentia [reagentia.eu]

- 4. 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloro-2-methoxyisonicotinic acid as a building block in organic synthesis

An In-Depth Technical Guide to 5-Chloro-2-methoxyisonicotinic Acid: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of Functionalized Heterocyclic Scaffolds

In the landscape of medicinal chemistry and drug discovery, the efficiency and modularity of a synthetic route are paramount. The strategic selection of starting materials—often termed "building blocks"—is a critical determinant of success. An ideal building block offers a robust scaffold, multiple reactive handles for diversification, and favorable physicochemical properties. 5-Chloro-2-methoxyisonicotinic acid emerges as a preeminent example of such a scaffold, providing a trifecta of reactive sites on a biologically relevant pyridine core. Its structure, featuring a carboxylic acid, a chloro substituent, and a methoxy group, presents chemists with a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, synthesis, and application, demonstrating its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity Analysis

The synthetic utility of 5-Chloro-2-methoxyisonicotinic acid stems directly from the distinct reactivity of its three primary functional groups. A thorough understanding of these properties is essential for strategic bond disconnections and reaction planning.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 88912-22-5 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| IUPAC Name | 5-chloro-2-methoxypyridine-4-carboxylic acid | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, MeOH |

Analysis of Reactive Centers

The molecule's architecture allows for a predictable and regioselective approach to chemical modification. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group significantly influences the reactivity of the chloro substituent, while the carboxylic acid itself is a prime handle for conjugation.

-

Carboxylic Acid (C4 Position): This is the most readily accessible functional group for modification, primarily through amide bond formation. Amide coupling is one of the most frequently used reactions in medicinal chemistry, allowing for the connection of the pyridine core to a vast array of amine-containing fragments.[2] This site can also be used for esterification or reduction to the corresponding alcohol.

-

Chloro Group (C5 Position): The chlorine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups. Furthermore, its position on the electron-deficient pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles.

-

Methoxy Group (C2 Position): While generally stable, the methoxy group can be cleaved under specific, often harsh, acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group. This unmasked phenol offers a secondary point for functionalization through etherification or esterification, adding another layer of potential complexity to the molecular design. The presence of the methoxy group also influences the electronic properties of the pyridine ring.

Caption: Figure 1: Key reactive sites on 5-Chloro-2-methoxyisonicotinic acid.

Synthesis of the Building Block

An efficient and scalable synthesis of 5-Chloro-2-methoxyisonicotinic acid is crucial for its application. A robust method starting from commercially available materials has been described in the patent literature, demonstrating its accessibility for laboratory and potential pilot-scale production.

Synthetic Workflow: From Dichloropyridine to the Target Molecule

Caption: Figure 2: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described for compound 28a in patent WO2017027312A1.

-

Reaction Setup: To a solution of 2,5-dichloropyridine-4-carboxylic acid (5 g, 26 mmol) in dimethyl sulfoxide (DMSO, 20 mL), add sodium methylate (4.2 g, 77.8 mmol).

-

Heating: Stir the resulting mixture in an oil bath preheated to 100 °C. Maintain this temperature for 2 hours. The reaction involves a regioselective nucleophilic aromatic substitution, where the methoxide anion displaces the chloride at the more activated C2 position.

-

Quenching and Isolation: Allow the reaction mixture to cool to room temperature. Quench the reaction by slowly adding water (200 mL).

-

Acidification: Adjust the pH of the aqueous solution to approximately 3-4 by the dropwise addition of 1 N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired product to precipitate out of the solution.

-

Purification: Collect the resulting solid by vacuum filtration, wash with cold water, and dry in vacuo to yield 5-Chloro-2-methoxyisonicotinic acid.

Core Application: Amide Bond Formation in the Synthesis of GPR40 Agonists

The most direct and powerful application of 5-Chloro-2-methoxyisonicotinic acid is its use in amide coupling reactions. This transformation is a cornerstone of drug discovery programs. A prime example is its use in the synthesis of novel G protein-coupled receptor 40 (GPR40) agonists, which are investigated for the treatment of type II diabetes.

Workflow: Carboxylic Acid Activation and Amine Coupling

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid.[2] This is typically achieved by converting the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. A variety of coupling reagents, such as HATU, HOBt/EDC, or conversion to an acyl chloride, can be employed.

Caption: Figure 3: General workflow for amide bond formation.

Case Study Protocol: Synthesis of a GPR40 Agonist Intermediate

The following is a representative protocol for the coupling of 5-Chloro-2-methoxyisonicotinic acid with an amine partner, as would be performed in a medicinal chemistry campaign.

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chloro-2-methoxyisonicotinic acid (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Activation: To the stirred solution, add a peptide coupling reagent such as HATU (1.1 eq) followed by a non-nucleophilic base, for example, N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.

-

Amine Addition: Add the desired amine partner (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-12 hours).

-

Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

Prospective Transformations: Unlocking Further Diversity

Beyond amide coupling, the chloro-substituent at the C5 position is a key handle for introducing further molecular complexity via cross-coupling chemistry.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide in the presence of a palladium catalyst. Applying this to 5-Chloro-2-methoxyisonicotinic acid (or its ester derivative) would allow for the introduction of a wide variety of aryl or heteroaryl groups at the C5 position, significantly expanding the accessible chemical space.

Caption: Figure 4: Conceptual scheme for diversifying the core via Suzuki coupling.

This strategy is particularly valuable for structure-activity relationship (SAR) studies, where systematic modification of peripheral groups is required to optimize biological activity and pharmacokinetic properties.

Conclusion

5-Chloro-2-methoxyisonicotinic acid stands out as a high-value building block for organic synthesis, particularly within the realm of drug discovery. Its pre-functionalized pyridine core provides three distinct and orthogonal handles for chemical modification. The carboxylic acid allows for robust and predictable amide bond formation, the chloro group opens the door to powerful cross-coupling and SNAr reactions, and the methoxy group offers a latent hydroxyl functionality. The demonstrated use of this building block in the synthesis of GPR40 agonists validates its practical utility and showcases a clear path from a simple, accessible starting material to complex, biologically relevant molecules. For chemists aiming to construct novel, highly-functionalized heterocyclic compounds, 5-Chloro-2-methoxyisonicotinic acid represents a powerful and strategic tool in their synthetic arsenal.

References

- Title: Gpr40 agonists for the treatment of type ii diabetes. Source: Google Patents, WO2017027312A1.

-

Title: Pyridine. Source: FDC Chemical. URL: [Link]

-

Title: 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Amide coupling reaction in medicinal chemistry. Coupling reagents. Source: HepatoChem. URL: [Link]

-

Title: Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Source: PubMed. URL: [Link]

-

Title: Process optimization for acid-amine coupling: a catalytic approach. Source: Growing Science. URL: [Link]

-

Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Roles of the Chloro and Methoxy Groups in Drug Discovery. Source: YouTube. URL: [Link]

Sources

Synthesis of 5-Chloro-2-methoxyisonicotinic Acid: An Application Note and Protocol

Introduction

5-Chloro-2-methoxyisonicotinic acid is a pivotal intermediate in the synthesis of various pharmaceutical compounds, notably serving as a building block for oral hypoglycemic agents of the benzenesulfonylurea class.[1] The introduction of a chlorine atom at the 5-position of the 2-methoxynicotinic acid core significantly influences the molecule's electronic properties and reactivity, making its regioselective synthesis a topic of considerable interest in medicinal and process chemistry. This document provides a comprehensive guide to the synthesis of 5-Chloro-2-methoxyisonicotinic acid, detailing the underlying chemical principles, a robust experimental protocol, and practical insights for researchers in drug discovery and development.